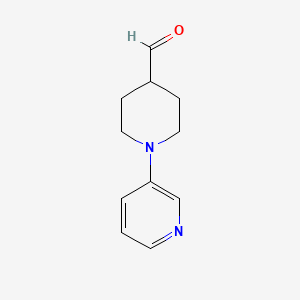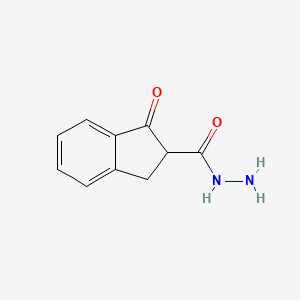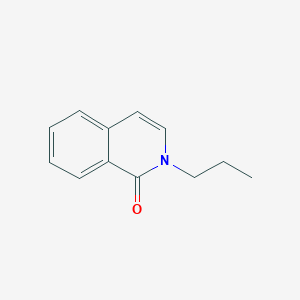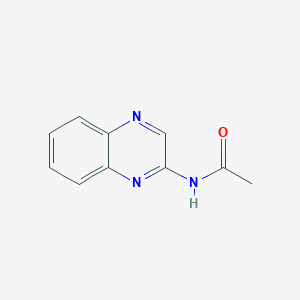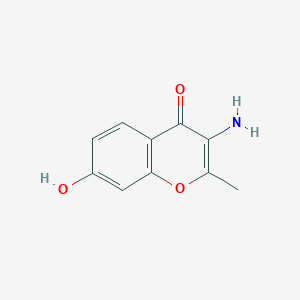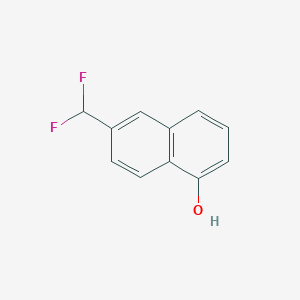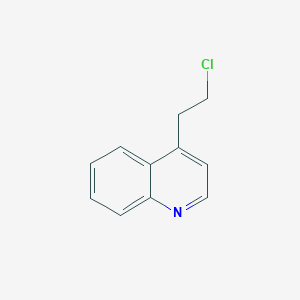
4-(2-Chloroethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroethyl)quinoline is a chemical compound with the molecular formula C11H10ClN It is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and are used as scaffolds in drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)quinoline typically involves the reaction of quinoline with 2-chloroethyl chloride under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Chloroethyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include azidoethylquinoline, thioethylquinoline, and alkoxyethylquinoline.
Oxidation Reactions: Products include quinoline N-oxide derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroethyl)quinoline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(2-Chloroethyl)quinoline is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The quinoline ring can also interact with various molecular targets, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its wide range of biological activities.
2-Chloroquinoline: A similar compound with a chloro group at the 2-position of the quinoline ring.
4-Ethylquinoline: A compound with an ethyl group at the 4-position instead of a chloroethyl group.
Uniqueness: 4-(2-Chloroethyl)quinoline is unique due to the presence of the 2-chloroethyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other quinoline derivatives and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10ClN |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
4-(2-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7H2 |
InChI-Schlüssel |
GYUBIHPUENALDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
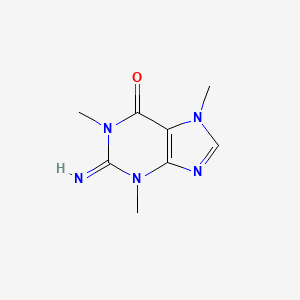
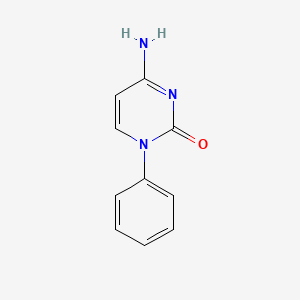
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)
